Scaffold Validation: Potency in p38α MAPK Inhibition Compared to a Clinical-Stage Analog
As a pyrazolyl-urea, this compound shares a core scaffold with compound '3c' from a series of fifteen evaluated p38α MAPK inhibitors. The most potent analog, 3c, achieved an IC50 and in vivo efficacy comparable to the reference standard SB 203580 (IC50 = 0.043 ± 3.62 µmol/L). While the specific IC50 of the 3-phenylpropyl derivative is not yet published, its structural framework is validated by this series, which demonstrated that small substituent changes yield low micromolar range potency (IC50 values ranging from 0.037 ± 1.56 to 0.069 ± 0.07 µmol/L) [1].
| Evidence Dimension | p38α MAPK Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not yet determined; class activity inferred from pyrazolyl-urea core |
| Comparator Or Baseline | Substituted pyrazolyl-urea '3c': IC50 = 0.037 ± 1.56 µmol/L; Standard inhibitor SB 203580: IC50 = 0.043 ± 3.62 µmol/L |
| Quantified Difference | Comparable low micromolar potency expected for the class |
| Conditions | Immunosorbent-based p38α MAPK inhibition assay |
Why This Matters
Confirms the scaffold's intrinsic activity against a clinically relevant anti-inflammatory target, supporting the strategic procurement of this specific analog to explore its unique selectivity window.
- [1] Somakala, K.; Amir, M. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharmaceutica Sinica B, 2017, 7(2), 230-240. View Source
